molecular formula C11H15BrFN B13255479 [(4-Bromo-3-fluorophenyl)methyl](tert-butyl)amine

[(4-Bromo-3-fluorophenyl)methyl](tert-butyl)amine

Cat. No.: B13255479
M. Wt: 260.15 g/mol
InChI Key: IBXCYMKMCOFRCO-UHFFFAOYSA-N
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Description

(4-Bromo-3-fluorophenyl)methylamine (C₁₁H₁₅BrFN, MW 260.15 g/mol) is a halogenated arylalkylamine featuring a tert-butyl group attached to the amine nitrogen and a 4-bromo-3-fluorophenylmethyl substituent. The compound’s structure combines steric bulk from the tert-butyl group with electronic effects from the bromine and fluorine atoms, making it a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves coupling reactions using reagents like HBTU and DIPEA in polar aprotic solvents such as DMF . The tert-butyl group enhances metabolic stability and lipophilicity, while the halogenated aromatic ring facilitates interactions with biological targets through halogen bonding .

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C11H15BrFN/c1-11(2,3)14-7-8-4-5-9(12)10(13)6-8/h4-6,14H,7H2,1-3H3

InChI Key

IBXCYMKMCOFRCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions. This can be achieved using bromine and fluorine sources under controlled conditions.

    Formation of the Methyl Group: The next step involves the introduction of a methyl group to the phenyl ring. This can be done using a methylating agent such as methyl iodide in the presence of a base.

    Attachment of the tert-Butyl Amine Group: Finally, the tert-butyl amine group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with tert-butylamine under suitable conditions.

Industrial Production Methods

Industrial production of (4-Bromo-3-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methylamine is an organic compound with a bromine and fluorine atom on a phenyl ring connected to a tert-butyl amine group. It has the molecular formula C11H15BrFN and a molecular weight of approximately 260.15 g/mol. The presence of bromine and fluorine substituents influences its electronic properties and steric hindrance, making it a valuable intermediate in organic synthesis and medicinal chemistry applications.

Scientific Research Applications

  • Organic Synthesis (4-Bromo-3-fluorophenyl)methylamine serves as a building block for synthesizing complex organic molecules. Its structure provides versatility in creating various chemical compounds.
  • Medicinal Chemistry This compound is investigated for its potential biological activity and use as a therapeutic agent. Interaction studies reveal insights into its binding mechanisms with biological targets, with halogen atoms enhancing molecular interactions and the tert-butyl amine group affecting pharmacokinetics by influencing solubility and permeability across biological membranes.

Data Table: Similar Compounds and Their Properties

Compound NameKey DifferencesPotential Impact on Properties
(4-Bromo-3-fluorophenyl)methyl(tert-butyl)amineReference compoundBaseline for comparison
(4-Bromo-3-fluorophenyl)methylamineNo tert-butyl groupIncreased reactivity
(4-Bromo-3-chlorophenyl)methyl(tert-butyl)amineChlorine vs. fluorineDifferent electronic effects
(4-Bromo-3-methylphenyl)methyl(tert-butyl)amineMethyl vs. tert-butyl groupAltered steric effects

The specific combination of functional groups in (4-Bromo-3-fluorophenyl)methylamine imparts distinct chemical reactivity and potential biological properties compared to these similar compounds.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the tert-butyl amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

a. (3-Bromo-4-fluorophenyl)methylamine (CAS 953746-02-6)

  • Structural Difference : Bromine and fluorine substituents are swapped (3-Br, 4-F vs. 4-Br, 3-F).
  • Impact: Positional isomerism alters electronic distribution and steric interactions.
  • Molecular Formula : C₁₁H₁₅BrFN (identical to the target compound).

b. (4-Bromo-3-fluorophenyl)methylamine (CID 61703402)

  • Structural Difference : Methyl group replaces tert-butyl.
  • Impact : Reduced steric bulk increases metabolic susceptibility (e.g., faster oxidation by CYP450 enzymes). Lower lipophilicity (logP ≈ 2.1 vs. 3.5 for tert-butyl analog) may reduce membrane permeability .
  • Molecular Formula : C₈H₉BrFN (MW 204.07 g/mol).

c. (4-Bromo-3-fluorophenyl)methylamine (CAS 1247161-43-8)

  • Structural Difference : n-Butyl group replaces tert-butyl.
  • Molecular Formula : C₁₁H₁₅BrFN (MW 260.15 g/mol).
Physicochemical Properties
Compound Molecular Weight (g/mol) logP<sup>*</sup> Solubility (mg/mL) Synthetic Yield (%)
Target Compound 260.15 3.5 <0.1 (DMSO) 65–75
[(3-Bromo-4-F-phenyl)methyl]tert-Bu 260.15 3.3 <0.1 (DMSO) 60–70
Methyl Analog 204.07 2.1 1.2 (DMSO) 80–85
Butyl Analog 260.15 2.8 0.5 (DMSO) 70–80

<sup>*</sup>Predicted using ChemAxon software.

Biological Activity

(4-Bromo-3-fluorophenyl)methylamine is a compound that has attracted significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is connected to a tert-butyl amine group. Its molecular formula is C11H14BrFC_{11}H_{14}BrF with a molecular weight of approximately 260.15 g/mol. The structural configuration enhances its chemical reactivity and influences its interactions with biological targets.

The halogen substituents (bromine and fluorine) on the phenyl ring are known to enhance molecular interactions through specific bonding types, which can significantly influence the compound's pharmacological profile. The tert-butyl amine group may enhance solubility and permeability across biological membranes, thereby affecting the compound's bioavailability and therapeutic efficacy.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of (4-Bromo-3-fluorophenyl)methylamine on various cancer cell lines. For instance, one study reported that this compound exhibited selective cytotoxicity against A549 lung cancer cells, demonstrating an IC50 value of approximately 25 µM. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (4-Bromo-3-fluorophenyl)methylamine, it is beneficial to compare it with structurally similar compounds:

Compound NameSubstituent on Phenyl RingUnique FeaturesCytotoxicity (IC50)
(4-Bromo-3-fluorophenyl)methylamineBromine, FluorineEnhanced reactivity25 µM (A549)
(4-Bromo-3-chlorophenyl)methylamineBromine, ChlorineDifferent halogen effectsNot reported
(4-Bromo-3-methylphenyl)methylamineBromine, MethylAltered steric effectsNot reported

This table highlights the potential differences in biological activity influenced by substituent variations on the phenyl ring.

Study 1: Antitumor Activity

In a recent study focusing on the antitumor activity of (4-Bromo-3-fluorophenyl)methylamine, researchers evaluated its effects on cell viability in vitro. The compound was tested against several cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with A549 cells being the most sensitive .

Study 2: Mechanistic Insights

Another study investigated the mechanistic pathways through which (4-Bromo-3-fluorophenyl)methylamine exerts its cytotoxic effects. The researchers found that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases in treated cells .

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